5-Butanoyl-6-methylpyridin-2(1H)-one
Description
Properties
CAS No. |
88302-14-1 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-butanoyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H13NO2/c1-3-4-9(12)8-5-6-10(13)11-7(8)2/h5-6H,3-4H2,1-2H3,(H,11,13) |
InChI Key |
MSXMPMNVVDJBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(NC(=O)C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Streptochlorin (Figure 3B )
Streptochlorin, a natural product, shares a pyridinone core but differs in substituent positioning and functional groups:
- Substituents: Contains a chlorinated indole moiety fused to the pyridinone ring.
- Electronic effects: The chlorine atom and indole system increase aromaticity and polarity compared to 5-Butanoyl-6-methylpyridin-2(1H)-one.
MHY2251 (Figure 1 )

MHY2251, a synthetic 2,3-dihydroquinazolin-4(1H)-one derivative, features a fused bicyclic lactam system:
- Core structure: The quinazolinone ring (six-membered with two nitrogen atoms) contrasts with the simpler pyridinone ring.
- Pharmacological role : MHY2251 is a SIRT1 inhibitor, highlighting how lactam-based scaffolds can be tailored for specific enzyme targeting .
General Structural Comparisons
| Parameter | This compound | Streptochlorin | MHY2251 |
|---|---|---|---|
| Core structure | Pyridinone | Pyridinone-fused indole | Quinazolinone |
| Key substituents | C5: Butanoyl; C6: Methyl | Chlorinated indole | C2: Benzo[d][1,3]dioxol |
| Polarity | Moderate (aliphatic substituents) | High (chlorine, indole) | Moderate (aromatic substituent) |
| Bioactivity | Underexplored | Antifungal | SIRT1 inhibition |
Analytical Insights from NMR Studies
NMR techniques, as demonstrated in fuel research (Tables 3–4 ), are critical for structural elucidation. While this compound is analyzed via ¹H/¹³C shifts, fuel studies quantify hydrocarbon types (e.g., paraffinic vs. aromatic hydrogens). For example:
- Co-Optima gasoline data: Aromatic hydrogens constitute ~20–25% in fuels (Table 4 ), whereas the pyridinone derivative’s aromaticity is localized to its lactam ring (100% of its hydrogens are in heteroaromatic/aliphatic regions).
Preparation Methods
Propionaldehyde-Acrylate Condensation and Amination
A method detailed in CA1242729A involves condensing propionaldehyde with acrylic esters to form γ-methyl-γ-aldehydo esters, which undergo amination and thermal cyclization to yield dihydro-5-methyl-2-pyridones. Adapting this approach, substituting propionaldehyde with a butanoyl-containing aldehyde could enable the introduction of the 5-butanoyl group during the initial condensation. For example, reacting 4-oxopentanal (a butanoyl analog) with methyl acrylate in the presence of a secondary amine (e.g., morpholine) generates an intermediate aldehyde-ester adduct. Subsequent amination with ammonium carbamate and cyclization at 150–200°C would yield a 5-butanoyl-6-methyl-dihydropyridone, which is then oxidized to the target pyridone using halogenation-dehydrohalogenation sequences.
Table 1: Comparative Conditions for Cyclocondensation-Dependent Pyridone Synthesis
| Starting Material | Cyclization Agent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Propionaldehyde + acrylate | NH₄HCO₃ | 150 | 78 | |
| 4-Oxopentanal + acrylate | NH₄HCO₃ | 180 | 65* | inferred |
*Theoretical yield based on analog reactions.
Friedel-Crafts Acylation of Pre-Formed Pyridones
Introducing the butanoyl group to a pre-formed 6-methylpyridin-2(1H)-one via Friedel-Crafts acylation is a plausible route, though pyridones’ reduced aromaticity compared to benzene complicates electrophilic substitution.
Directed C-5 Acylation Using Lewis Acids
Pyridones exhibit moderate reactivity at the 5-position due to resonance stabilization. Employing AlCl₃ or FeCl₃ as a Lewis acid, butanoyl chloride can be selectively introduced to the 5-position of 6-methylpyridin-2(1H)-one. Preliminary studies on analogous systems suggest yields of 40–60% under refluxing dichloromethane. However, over-acylation and ring-opening side reactions necessitate careful control of stoichiometry and reaction time.
Key Challenges :
-
Competing N-acylation at the lactam oxygen.
-
Degradation of the pyridone ring under strongly acidic conditions.
Halogenation-Butanoylation Sequential Approach
Building on CA1242729A’s halogenation protocols, a halogen atom at the 5-position of 6-methylpyridin-2(1H)-one could serve as a leaving group for nucleophilic acyl substitution.
Synthesis of 5-Bromo-6-methylpyridin-2(1H)-one
Bromination of 6-methylpyridin-2(1H)-one using N-bromosuccinimide (NBS) in CCl₄ yields the 5-bromo derivative. This intermediate undergoes palladium-catalyzed cross-coupling with butanoyl tributylstannane under Stille conditions (Pd(PPh₃)₄, DMF, 80°C), though yields for such transformations on pyridones remain modest (30–50%).
Grignard Reagent-Mediated Alkylation-Acylation
EP2586777A1 demonstrates the utility of Grignard reagents in coupling halogenated pyridines. Adapting this methodology, 5-bromo-6-methylpyridin-2(1H)-one could react with a butanoyl Grignard reagent (e.g., CH₂CH₂COCH₂MgBr) in tetrahydrofuran (THF) at 45–50°C. The reaction’s success hinges on the stability of the Grignard reagent and the electrophilicity of the pyridone’s brominated position.
Table 2: Grignard Coupling Parameters for Acyl Group Introduction
| Substrate | Grignard Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Bromo-6-methylpyridinone | CH₂CH₂COCH₂MgBr | PdCl₂(dppf) | 55* |
| 5-Iodo-6-methylpyridinone | CH₂CH₂COCH₂MgBr | NiCl₂(PPh₃)₂ | 48* |
*Theoretical yields based on analogous aryl couplings.
Enzymatic and Biocatalytic Routes
Emerging biocatalytic methods offer regioselective alternatives. Ketoreductases and transaminases have been employed to functionalize pyridines, though applications to pyridones are limited. A hypothetical pathway involves enzymatic acylation using lipases in non-aqueous media, though this remains speculative without direct experimental evidence.
Q & A
Q. Table 1: Comparison of Synthetic Methods
How can researchers resolve contradictions in NMR and IR spectral data for this compound?
Advanced Research Question
Spectral inconsistencies may arise from tautomerism or impurities. For pyridinone derivatives:
- Tautomeric equilibria : The keto-enol tautomerism in pyridinones can lead to split peaks in NMR. Use deuterated DMSO to stabilize the keto form and assign peaks accurately .
- Impurity identification : Compare experimental IR carbonyl stretches (1650–1700 cm) with computational models (e.g., DFT) to confirm purity .
- Multi-technique validation : Combine NMR, HSQC, and HMBC to resolve overlapping signals in complex mixtures .
What spectroscopic techniques are essential for characterizing this compound?
Basic Research Question
Critical techniques include:
- NMR spectroscopy :
- NMR: Identify methyl (δ 2.1–2.5 ppm) and butanoyl (δ 1.2–1.6 ppm) groups.
- NMR: Confirm carbonyl (δ 165–175 ppm) and aromatic carbons (δ 110–150 ppm) .
- IR spectroscopy : Detect C=O stretches (~1680 cm) and N-H bends (~3300 cm) .
- Mass spectrometry : Validate molecular weight (e.g., HRMS for exact mass) .
How does the substitution pattern on the pyridinone ring influence biological activity?
Advanced Research Question
Substituents like butanoyl and methyl groups modulate lipophilicity and target binding. For example:
- Butanoyl group : Enhances membrane permeability, as seen in anti-inflammatory pyridinones reducing paw swelling by 40% in murine models .
- Methyl group : Steric effects may hinder enzyme binding; derivatives with smaller substituents (e.g., -H) show higher activity .
Methodological Approach : - Perform SAR studies using analogs with varied substituents.
- Use molecular docking to predict interactions with targets like SIRT1 or cyclooxygenase .
What are common side reactions during the synthesis of this compound?
Basic Research Question
- Over-oxidation : Butanoyl groups may degrade under strong oxidizing conditions (e.g., KMnO). Mitigate by using milder agents like HO .
- Ring-opening : Acidic hydrolysis of cyano intermediates can yield unwanted carboxylic acids. Control pH (<2) and temperature .
What strategies exist for enhancing the solubility of this compound in pharmacological studies?
Advanced Research Question
Q. Table 2: Solubility Enhancement Strategies
How can computational chemistry aid in predicting the reactivity of this compound?
Advanced Research Question
- DFT calculations : Predict electrophilic sites (e.g., C4 position) for substitution reactions .
- MD simulations : Model interactions with biological targets (e.g., kinases) to guide functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
